![molecular formula C17H15N5O2 B6615742 (9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate CAS No. 954147-16-1](/img/structure/B6615742.png)
(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate, or FMTC, is a small molecule that has shown promise in a variety of scientific applications, such as in drug design, molecular biology, and biochemistry. FMTC is a synthetic compound that can be used to modify proteins, peptides, and other biological molecules. It has been studied extensively in the laboratory and has been used in a variety of research projects.
Wissenschaftliche Forschungsanwendungen
FMTC has been used in a variety of scientific applications. It has been used as a tool for drug design, as it can be used to modify proteins and peptides in order to alter their properties and functions. It has also been used in molecular biology and biochemistry, as it can be used to modify DNA and RNA in order to alter gene expression and regulation. FMTC has also been used to study the structure and function of proteins and peptides, as well as to study the interactions between proteins and peptides.
Wirkmechanismus
FMTC is a small molecule that can be used to modify proteins, peptides, and other biological molecules. It binds to proteins and peptides through electrostatic interactions and hydrogen bonds, which allow it to modify their structure and function. It can also bind to DNA and RNA, which can result in changes in gene expression and regulation.
Biochemical and Physiological Effects
FMTC has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, which can result in changes in metabolic pathways and cellular processes. It has also been shown to affect the expression of genes and proteins, which can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, FMTC has been shown to modulate the activity of receptors, which can result in changes in signal transduction pathways and physiological responses.
Vorteile Und Einschränkungen Für Laborexperimente
FMTC has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and can be used in a variety of experiments. However, there are some limitations to using FMTC in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very selective and can bind to a variety of proteins, peptides, and other molecules, which can make it difficult to control the effects of the molecule.
Zukünftige Richtungen
There are several potential future directions for FMTC research. One potential direction is to develop new methods for synthesizing FMTC, such as using enzymatic methods or other catalytic methods. Additionally, there is potential to explore new applications for FMTC, such as in drug delivery or as a tool for gene editing. Furthermore, there is potential to explore the effects of FMTC on other biological molecules, such as lipids or carbohydrates. Finally, there is potential to explore the effects of FMTC on physiological processes, such as inflammation or immune responses.
Synthesemethoden
FMTC can be synthesized using a variety of methods, including the use of a palladium-catalyzed reaction and a microwave-assisted reaction. In the palladium-catalyzed reaction, a palladium catalyst is used to react a fluorene derivative with a methyl tetrazole. This reaction produces a mixture of FMTC and other products, which can then be separated and purified using column chromatography. In the microwave-assisted reaction, a microwave-assisted reaction is used to react a fluorene derivative with a methyl tetrazole. This reaction produces a mixture of FMTC and other products, which can then be separated and purified using column chromatography.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2H-tetrazol-5-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(18-9-16-19-21-22-20-16)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,23)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMWKUOAUJWUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


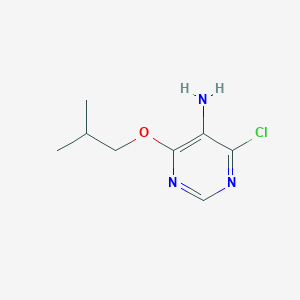
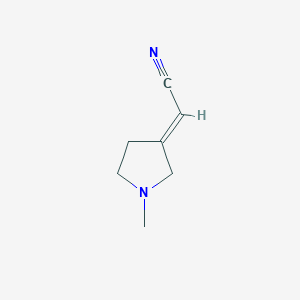


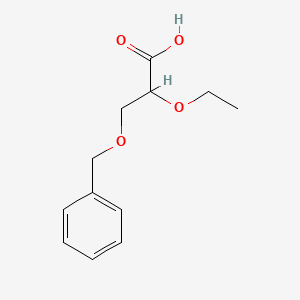
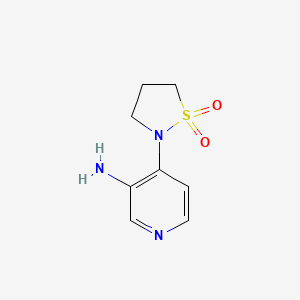
![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)
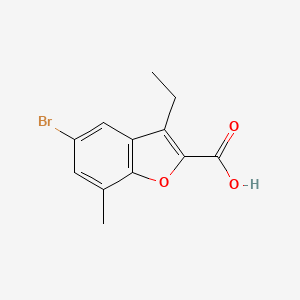

![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)
![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)
